molecular formula C8H3BrF4O B1447816 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1428234-81-4

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No. B1447816
M. Wt: 271.01 g/mol
InChI Key: RCOWGTKGKUWTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1428234-81-4 . It has a molecular weight of 271.01 . The IUPAC name for this compound is 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is 1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The synthesis involves the use of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde as an intermediate in the production of trifluoromethylpyridines .
  • Results : Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Synthesis of Diaryl Ether

  • Application : This compound can be used in the synthesis of diaryl ether .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcome of this application is the production of diaryl ether .

3. Synthesis of Substituted Benzo[b]thiophene-2-carboxylates

  • Application : This compound can be used in the synthesis of substituted benzo[b]thiophene-2-carboxylates .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcome of this application is the production of substituted benzo[b]thiophene-2-carboxylates .

4. Synthesis of Diaryl Ether

  • Application : This compound can be used in the synthesis of diaryl ether .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcome of this application is the production of diaryl ether .

5. Synthesis of 2-Amino-5-Trifluoromethylquinazoline

  • Application : This compound can be used in the synthesis of 2-amino-5-trifluoromethylquinazoline .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcome of this application is the production of 2-amino-5-trifluoromethylquinazoline .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGTKGKUWTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238259
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

CAS RN

1428234-81-4
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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